Bekanamycin Sulfate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPKDKJVZOVCO-KELBJJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N5O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4696-76-8 (Parent) | |
| Record name | Bekanamycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048739 | |
| Record name | Bekanamycin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29701-07-3 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bekanamycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bekanamycin sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bekanamycin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEKANAMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of bekanamycin sulfate, an aminoglycoside antibiotic. It details its mechanism of action, presents available quantitative data on its efficacy, outlines standard experimental protocols for its evaluation, and visualizes key biological and experimental pathways.
Mechanism of Action
This compound is a member of the aminoglycoside class of antibiotics and exerts its bactericidal effect by disrupting bacterial protein synthesis. The primary target of bekanamycin is the bacterial 30S ribosomal subunit. Its binding to this subunit interferes with the translation process in several ways:
-
Inhibition of the Initiation Complex: this compound interferes with the formation of the initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading: The binding of the antibiotic causes a misreading of the mRNA codon by the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: The drug also obstructs the movement of the ribosome along the mRNA strand, a process known as translocation, which halts protein elongation.
This multifaceted disruption of protein synthesis leads to a cascade of downstream cellular damage and ultimately results in bacterial cell death, classifying bekanamycin as a bactericidal agent.
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria, and also shows efficacy against certain Gram-positive organisms. Its use is often reserved for infections caused by Gram-negative bacteria.
Gram-Negative Bacteria
| Gram-Negative Bacteria | Reported Activity |
| Pseudomonas aeruginosa | Potent |
| Escherichia coli | Potent |
| Klebsiella species | Potent |
| Enterobacter aerogenes | Active |
| Proteus species | Active |
| Serratia marcescens | Active |
| Acinetobacter species | Active |
| Shigella species | Active |
| Salmonella species | Active |
| Haemophilus influenzae | Active |
| Neisseria gonorrhoeae | Active |
Note: This table is a summary of reported activity. Specific MIC values can vary significantly between strains.
Gram-Positive Bacteria
Bekanamycin also exhibits activity against some Gram-positive bacteria, although other agents are often preferred for these infections.
| Gram-Positive Bacteria | Reported Activity |
| Staphylococcus aureus | Active |
| (including penicillinase-producing strains) | |
| Staphylococcus epidermidis | Active |
Experimental Protocols for Susceptibility Testing
The antimicrobial susceptibility of bacteria to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The standard methods for MIC determination are broth dilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Methodology:
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.
Methodology:
-
Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Figure 2: Experimental workflow for MIC determination.
Bacterial Resistance Pathways
Resistance to aminoglycosides like bekanamycin can emerge through several mechanisms. Understanding these pathways is critical for drug development and stewardship.
The primary mechanisms of resistance include:
-
Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the drug by adding chemical groups such as acetyl, phosphate, or nucleotidyl moieties, which prevents the antibiotic from binding to the ribosome.
-
Ribosomal Alteration: Mutations in the genes encoding for ribosomal RNA (like 16S rRNA) or ribosomal proteins can alter the binding site of bekanamycin, reducing its affinity and rendering it ineffective.
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.
Figure 3: Key bacterial resistance pathways to bekanamycin.
Conclusion
This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy. The emergence of resistance through enzymatic modification, target site alteration, and reduced drug accumulation remains a critical area of ongoing research and surveillance for maintaining the clinical utility of bekanamycin and other aminoglycosides. This guide serves as a foundational resource for professionals engaged in the research and development of antibacterial agents.
An In-depth Technical Guide to Bekanamycin Sulfate (CAS Number: 29701-07-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, also known as Kanamycin B sulfate, is a potent aminoglycoside antibiotic belonging to the kanamycin family.[1] It is a salt form of bekanamycin, a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, toxicological profile, and detailed experimental protocols relevant to its study and application in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29701-07-3 | [1] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀·H₂SO₄ | [1] |
| Molecular Weight | 581.59 g/mol | [1] |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [1] |
| Synonyms | Kanamycin B sulfate, Kanendomycin | [1] |
| Solubility | Soluble in water. | [2] |
| Appearance | White to off-white crystalline powder |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit.[3] The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.
-
Codon Misreading: The binding of bekanamycin induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[3]
-
Inhibition of Translocation: Bekanamycin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[3]
The accumulation of non-functional or toxic proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
In Vitro Efficacy
Toxicology Profile
The primary dose-limiting toxicities of this compound, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity.
| Parameter | Value | Species | Route | Reference |
| LD₅₀ (Kanamycin sulfate) | >4000 mg/kg | Rat | Oral | |
| LD₅₀ (Kanamycin sulfate) | 17500 mg/kg | Mouse | Oral | |
| Nephrotoxicity (Tubulotoxic Threshold Dose) | 5 mg/kg/day | Rat | i.m. | [5] |
Nephrotoxicity: Aminoglycosides accumulate in the proximal tubular cells of the kidneys, leading to cellular damage and impaired renal function.[6] A study on bekanamycin in rats showed that the lowest dose to induce pathological cell excretion was 5 mg/kg per day when administered intramuscularly for 5 days.[5] The nephrotoxicity is generally reversible upon discontinuation of the drug.
Ototoxicity: Aminoglycoside-induced ototoxicity can affect both the auditory (cochlear) and vestibular systems, potentially leading to hearing loss and balance problems.[7][8] The damage to hair cells in the inner ear is often irreversible. Studies on kanamycin have shown that it can cause profound cochlear hair cell damage, particularly affecting high-frequency hearing.[7][8] The ototoxic effects are dose-dependent.
Experimental Protocols
Synthesis of this compound
A detailed, readily available protocol for the synthesis of this compound is not prevalent in the public domain. However, a patented method describes the preparation of a kanamycin disulfate tetrahydrate crystal. This process involves:
-
Dissolving kanamycin monosulfate in water at room temperature.
-
Adding a proper amount of sulfuric acid. The water may contain 0.5-2% w/w acetic acid and 1-4% w/w propylene glycol.
-
Dropwise addition of absolute ethanol with stirring until the ethanol concentration reaches 25-35% to precipitate the product.
-
Filtering the precipitate and drying it under vacuum at 55-65 °C.[9]
Figure 2: General workflow for the synthesis of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for determining the MIC of this compound against Escherichia coli using the broth microdilution method.[3]
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. For example, to make a 1.2 mg/mL stock, dissolve 12 mg of this compound in 10 mL of water.
-
Prepare Bacterial Inoculum:
-
Culture E. coli in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Ribosome Binding Assay (Filter Binding Method)
This is a generalized protocol for a ribosome binding assay that can be adapted for this compound. It relies on the principle that radiolabeled bekanamycin will be retained on a nitrocellulose filter only when bound to ribosomes.
Materials:
-
Radiolabeled this compound (e.g., [³H]-bekanamycin)
-
Purified bacterial 70S ribosomes or 30S ribosomal subunits
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the binding buffer, a known concentration of ribosomes (or ribosomal subunits), and varying concentrations of radiolabeled this compound. Include a control reaction with no ribosomes.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Filtration:
-
Pre-wet the nitrocellulose filters with binding buffer.
-
Quickly filter the reaction mixtures through the filters under vacuum.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled bekanamycin.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity retained on the filter is proportional to the amount of bekanamycin bound to the ribosomes. This data can be used to determine binding affinity (Kd).
Conclusion
This compound is a potent aminoglycoside antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its clinical utility is tempered by the potential for nephrotoxicity and ototoxicity, which necessitates careful dose monitoring. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antibiotic. Further research into its specific pharmacokinetic profile and the development of less toxic derivatives remains an active area of investigation.
References
- 1. This compound | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of kanamycin ototoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ototoxicity of kanamycin sulfate and the barriers in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN108250257B - Kanamycin bisulphate hydrate and process for producing the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It functions by binding to the 30S ribosomal subunit, which inhibits protein synthesis and leads to bacterial cell death. In laboratory settings, bekanamycin sulfate is commonly used as a selective agent for bacteria transformed with plasmids conferring kanamycin resistance. This document provides a detailed protocol for the preparation of a this compound stock solution for research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1][2][3] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1][3][4] |
| Molecular Weight | 581.59 g/mol | [1][3][4][5] |
| Solubility in Water | 50 mg/mL to 100 mg/mL | [3][6][7][8] |
| Recommended Stock Conc. | 10 mg/mL to 100 mg/mL | [6][7][8][9] |
| Typical Working Conc. | 50 µg/mL (can range from 10-100 µg/mL) | [5][7][9] |
| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | [6][7][8] |
Experimental Protocol
This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder (CAS: 29701-07-3)
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Calculation: 10 mL * 50 mg/mL = 500 mg
-
-
Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving:
-
Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder.
-
Vortex or gently invert the tube until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Bring the final volume to 10 mL with sterile, ultrapure water.
-
-
Sterilization:
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can reduce the antibiotic's efficacy, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the name of the solution ("this compound"), concentration (50 mg/mL), and the date of preparation.
-
For long-term storage, place the aliquots at -20°C, where they are stable for up to 6 months.[6] For short-term use, aliquots can be stored at 2-8°C for several weeks.[7][8]
-
Usage:
The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL.[5] To achieve this, dilute the 50 mg/mL stock solution 1:1000 into the autoclaved and cooled media. For example, add 1 mL of the stock solution to 1 L of media.
Mandatory Visualization
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Kanamycin B sulfate salt - this compound salt [sigmaaldrich.com]
- 3. KANAMYCIN B SULFATE | 29701-07-3 [amp.chemicalbook.com]
- 4. This compound | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. khimexpert.com [khimexpert.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 10. Kanamycin Stock Solution [novoprolabs.com]
Application Notes and Protocols for the Use of Bekanamycin Sulfate in Yeast Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing bekanamycin sulfate as a selection agent in yeast transformation experiments. While G418 (Geneticin) is a more commonly cited aminoglycoside for this purpose, this compound belongs to the same class of antibiotics and can be employed for the selection of yeast strains carrying a suitable resistance marker, such as the KanMX cassette. The protocols provided are based on the well-established lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method for yeast transformation.
Introduction to Yeast Transformation and Dominant Selectable Markers
Yeast transformation is a fundamental technique in molecular biology that facilitates the introduction of foreign DNA into yeast cells.[1] This process is essential for a wide range of applications, including gene function studies, protein expression, and metabolic engineering. Successful transformation requires a method to distinguish between cells that have taken up the foreign DNA (transformants) and those that have not. This is achieved through the use of selectable markers.
While auxotrophic markers, which complement a nutritional deficiency in the host strain, are frequently used, dominant selectable markers offer the advantage of being applicable to a broader range of yeast strains, including industrial strains that may not have auxotrophic mutations. Dominant markers confer resistance to a specific toxic compound, such as an antibiotic.
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunits.[2][3] In yeast, resistance to aminoglycosides like bekanamycin and G418 is typically conferred by a gene, such as the neo gene from transposon Tn903, which is often part of a KanMX selection cassette.[4][5] This gene encodes an aminoglycoside phosphotransferase (APH) enzyme, which inactivates the antibiotic by phosphorylation, thus allowing the transformed yeast cells to grow in its presence.[6]
Mechanism of Action of this compound
This compound, like other aminoglycosides, targets the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit in prokaryotes and the corresponding small ribosomal subunit in eukaryotes like yeast.[2] This binding event disrupts the process of translation in two main ways: it can cause misreading of the mRNA codon and inhibit the translocation of the ribosome along the mRNA molecule.[2][3] The resulting production of non-functional or truncated proteins is lethal to the cell.[3]
Caption: Mechanism of this compound Action.
Experimental Protocols
This section provides a detailed protocol for the transformation of Saccharomyces cerevisiae using the LiAc/ssDNA/PEG method and subsequent selection of transformants using this compound.
Materials and Reagents
-
Yeast strain
-
Plasmid DNA with KanMX or a similar resistance cassette
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
Lithium Acetate (LiAc) solution (1 M, pH 7.5)
-
Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)
-
Polyethylene Glycol (PEG) solution (50% w/v PEG 3350)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
This compound
-
YPD agar plates
Step 1: Preparation of Competent Yeast Cells
-
Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm).[7]
-
The next morning, determine the cell density (OD600) of the overnight culture.
-
Inoculate a fresh 50 mL of YPD medium to a starting OD600 of approximately 0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0 (log-phase growth), which typically takes 4-6 hours.[7]
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile deionized water. Centrifuge again as in the previous step.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at max speed for 15-30 seconds, remove the supernatant, and resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent and ready for transformation.
Step 2: Yeast Transformation
-
Prepare the single-stranded carrier DNA by boiling a 10 mg/mL stock solution for 5 minutes and immediately chilling on ice for 5 minutes.[7][8]
-
For each transformation reaction, combine the following in a 1.5 mL microcentrifuge tube in the order listed:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of boiled ssDNA (10 mg/mL)
-
1-5 µg of plasmid DNA (in a volume of up to 20 µL)
-
50 µL of competent yeast cells
-
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the transformation mixture at 42°C for 40-45 minutes (heat shock).[8][9]
-
After the heat shock, centrifuge the tubes at 3,000-5,000 x g for 2 minutes to pellet the cells.[9]
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 200 µL to 1 mL of sterile water or YPD medium.
Step 3: Selection of Transformants with this compound
-
Spread 100-200 µL of the resuspended cells onto YPD agar plates containing the appropriate concentration of this compound.
-
Incubate the plates at 30°C for 2-4 days, or until colonies appear.
Note on this compound Concentration: The optimal concentration of this compound for selection must be determined empirically for each yeast strain. A good starting point is to perform a dose-response experiment.
Protocol for Determining Optimal this compound Concentration:
-
Prepare YPD agar plates with a range of this compound concentrations (e.g., 50, 100, 150, 200, 250, 300 µg/mL). For comparison, G418 is often used at 200-500 µg/mL.[1][10]
-
Prepare a control plate with no antibiotic.
-
Plate untransformed (wild-type) yeast cells on each of the plates.
-
Incubate at 30°C for 2-4 days.
-
The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the untransformed cells.
Data Presentation
The following tables summarize the key quantitative parameters for the yeast transformation protocol and provide a template for a this compound titration experiment.
Table 1: Transformation Mixture Components
| Component | Volume per Reaction | Final Concentration (approx.) |
| 50% PEG 3350 | 240 µL | 33% |
| 1 M LiAc | 36 µL | 100 mM |
| ssDNA (10 mg/mL) | 25 µL | 0.7 mg/mL |
| Plasmid DNA | 1-5 µg | - |
| Competent Cells | 50 µL | - |
Table 2: Example of this compound Titration for a Specific Yeast Strain
| This compound (µg/mL) | Growth of Untransformed Cells | Expected Growth of Transformed Cells |
| 0 | +++ (Confluent) | +++ (Confluent) |
| 50 | ++ (Reduced Growth) | +++ |
| 100 | + (Few Colonies) | +++ |
| 150 | - (No Growth) | +++ |
| 200 | - (No Growth) | +++ |
| 250 | - (No Growth) | +++ |
(+++: robust growth; ++: moderate growth; +: minimal growth; -: no growth)
Visualizations
Caption: Yeast Transformation Experimental Workflow.
References
- 1. goldbio.com [goldbio.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is Kanamycin Sulfate used for? [synapse.patsnap.com]
- 4. Kanamycin A - Wikipedia [en.wikipedia.org]
- 5. A novel kanamycin/G418 resistance marker for direct selection of transformants in Escherichia coli and different yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G418 - Wikipedia [en.wikipedia.org]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Protocols · Benchling [benchling.com]
- 9. static.igem.org [static.igem.org]
- 10. Direct selection of Saccharomyces cerevisiae resistant to the antibiotic G418 following transformation with a DNA vector carrying the kanamycin-resistance gene of Tn903 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Agar Plates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of bekanamycin sulfate agar plates. Bekanamycin, an aminoglycoside antibiotic, is a crucial tool in molecular biology and microbiology for the selection of cells, typically bacteria, that have been successfully transformed with a plasmid conferring resistance to it.
Application Notes
This compound, also known as Kanamycin B, is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1][2] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2][3] Its primary application in a research setting is as a selective agent in cell culture media.[3] Many common vectors used in molecular cloning carry a gene that confers resistance to bekanamycin (or kanamycin), allowing for the selection of successfully transformed host bacteria.[4]
The mechanism of action of bekanamycin involves the inhibition of protein synthesis in susceptible bacteria.[5][6] It irreversibly binds to the 30S subunit of the bacterial ribosome.[5][6] This binding interferes with the decoding site, causing a misreading of the mRNA and preventing the translocation of the ribosome along the mRNA strand.[5][7] The resulting production of non-functional or truncated proteins is lethal to the bacterial cell, making bekanamycin a bactericidal agent.[5][8]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the use of this compound in the preparation of agar plates.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[9] |
| Working Concentration in Agar | 30 - 50 µg/mL | The optimal concentration can vary depending on the bacterial strain and plasmid copy number.[4][9] It is advisable to test a range of concentrations (e.g., 10, 20, 50, 75, 100 µg/mL).[10] |
| Volume of Stock per Liter of Media | 1 mL of a 50 mg/mL stock | To achieve a final concentration of 50 µg/mL.[10][11] |
Table 2: Storage and Stability of this compound Solutions and Plates
| Item | Storage Temperature | Shelf Life | Notes |
| This compound Powder | Room Temperature or 2-8°C | Up to 3 years | Protect from moisture.[4][9] |
| Stock Solution | -20°C | Long-term | Can be stored at 4°C for several weeks.[9] |
| Prepared Agar Plates | 2-8°C | Up to 30 days | Plates should be sealed to prevent evaporation, which can lead to degradation of the antibiotic. Some sources recommend using plates as soon as possible as the antibiotic degrades over time.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile deionized or distilled water
-
Sterile container (e.g., 15 mL conical tube)
-
Calibrated scale
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 0.5 g of this compound powder using a calibrated scale.
-
Transfer the powder to a sterile container.
-
Add 10 mL of sterile deionized water to the container.
-
Vortex or mix until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile container to ensure sterility. Do not autoclave the bekanamycin solution.[9]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[9]
Protocol 2: Preparation of Luria-Bertani (LB) Agar
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Agar
-
Deionized or distilled water
-
2 L beaker or flask
-
Autoclave
Procedure (for 1 Liter):
-
To a 2 L beaker or flask, add the following components:
-
Add deionized water to a final volume of 1 L.[13]
-
Swirl to mix the components. A magnetic stir bar can be used.
-
Cover the top of the beaker or flask with aluminum foil.[13]
-
Autoclave the mixture for 20-25 minutes at 121°C on a liquid cycle to sterilize.[11][13]
Protocol 3: Preparation of this compound Agar Plates
Materials:
-
Autoclaved LB agar
-
This compound stock solution (50 mg/mL)
-
Water bath or incubator set to 55°C
-
Sterile 100 mm Petri dishes
Procedure:
-
After autoclaving, place the flask of LB agar in a 55°C water bath or incubator and allow it to cool.[11][13] It is crucial that the agar has cooled to this temperature to prevent the heat from degrading the antibiotic. A good indicator is when you can comfortably touch the side of the flask for 10 seconds.[13]
-
Once the agar has cooled to approximately 55°C, add the this compound stock solution. For a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL stock solution.[11][14]
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the molten agar into each sterile Petri dish, enough to cover the bottom of the plate.[13]
-
If pouring multiple plates, you can stack them to minimize condensation on the lids.[13]
-
Allow the plates to cool at room temperature for at least 30 minutes, or until the agar has completely solidified.[13]
-
Once solidified, invert the plates and store them at 2-8°C in a sealed bag to prevent drying out.[15] It is recommended to use the plates within 30 days.[4][13]
Visualizations
Caption: Mechanism of action of Bekanamycin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 3. ibisci.com [ibisci.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. khimexpert.com [khimexpert.com]
- 10. goldbio.com [goldbio.com]
- 11. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 12. LB Agar Kanamycin-50, Plates, sterile Sigma-Aldrich [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
- 14. static.igem.org [static.igem.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bekanamycin Sulfate in Plant Transformation
Application Notes: Bekanamycin Sulfate as a Selection Agent for Transformed Plant Cells
Introduction
This compound, an aminoglycoside antibiotic, is a potent selection agent widely utilized in plant genetic transformation protocols. It is structurally and functionally similar to kanamycin sulfate, and the two are often used interchangeably in this context. The selection process is contingent on the successful integration and expression of a selectable marker gene, most commonly the neomycin phosphotransferase II (nptII) gene, within the plant genome. This gene confers resistance to bekanamycin by detoxifying the antibiotic through phosphorylation, allowing only the transformed cells to survive and proliferate on a selection medium containing bekanamycin.
Mechanism of Action
Bekanamycin, like other aminoglycoside antibiotics, inhibits protein synthesis in susceptible cells.[1][2][3][4][5] In plant cells, bekanamycin primarily targets the plastid ribosomes, which share structural similarities with prokaryotic ribosomes. Specifically, it binds to the 30S ribosomal subunit, interfering with the initiation of translation and causing misreading of the mRNA.[1][2][3][6] This disruption of protein synthesis ultimately leads to cell death in non-transformed cells.
Transformed cells expressing the nptII gene produce the enzyme neomycin phosphotransferase II. This enzyme catalyzes the phosphorylation of bekanamycin, rendering it unable to bind to the ribosome. Consequently, protein synthesis proceeds normally in these cells, enabling their growth and regeneration into whole plants on a bekanamycin-containing medium.
Advantages of this compound in Plant Selection
-
High Efficiency: Bekanamycin provides a stringent selection pressure, effectively eliminating non-transformed cells and reducing the number of "escapes" (non-transgenic plants that survive the selection process).
-
Broad Applicability: It has been successfully used as a selection agent for a wide range of plant species, including both monocots and dicots.
-
Clear Phenotypic Response: Susceptible tissues typically exhibit clear signs of stress, such as bleaching or necrosis, making it straightforward to identify putative transformants.
Data Presentation: Recommended this compound Concentrations for Plant Selection
The optimal concentration of this compound for selection varies depending on the plant species, the explant type, and the tissue culture conditions. It is crucial to perform a sensitivity test (kill curve) to determine the minimum concentration that effectively inhibits the growth of non-transformed tissues without being overly detrimental to the regeneration of transformed cells. The following table summarizes previously reported effective concentrations for various plant species.
| Plant Species | Explant Type | Effective Bekanamycin (Kanamycin) Concentration (mg/L) | Reference |
| Arabidopsis thaliana | Seedlings | 50 | [7] |
| Nicotiana tabacum (Tobacco) | Not specified | 100 | [7] |
| Sorghum bicolor (Sorghum) | Shoot meristems | 50 | [8] |
| Vigna radiata (Mung Bean) | Decotylated cotyledonary node | 100 (initial), 50 (subsequent) | [9] |
| Jatropha curcas | Cotyledons | 5 | [10] |
| Camelina sativa | Not specified | 100 | [11] |
| Brassica oleracea (Broccoli) | Hypocotyls | 50 | [12] |
| Brassica oleracea (Broccoli) | Shoot tips | 80 | [12] |
| Vitis spp. (Grapevine) | Meristematic bulk | 70 | [13] |
| Hevea brasiliensis (Rubber Tree) | Cotyledonary somatic embryos | 100 | [14] |
| Solanum betaceum (Tamarillo) | Embryogenic callus | 30 -> 50 -> 100 (stepwise increase) | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed explants.
Materials:
-
Non-transformed explants (e.g., leaf discs, cotyledons, callus)
-
Appropriate plant tissue culture medium (e.g., MS medium) supplemented with hormones for regeneration
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile petri dishes
-
Sterile filter paper
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare the plant tissue culture medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Prepare a series of media with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L). Add the filter-sterilized bekanamycin stock solution to the cooled medium.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Place the non-transformed explants onto the surface of the media. Ensure good contact between the explant and the medium.
-
Culture the explants in the growth chamber under appropriate conditions for the specific plant species.
-
Observe the explants regularly (e.g., weekly) for signs of growth, bleaching, necrosis, and death for 3-4 weeks.
-
Record the percentage of surviving and regenerating explants at each bekanamycin concentration.
-
The optimal concentration for selection is typically the lowest concentration that causes complete or near-complete inhibition of growth and regeneration of the non-transformed explants.
Protocol 2: Selection of Transformed Plant Cells using this compound
Objective: To select and regenerate transformed plant cells following genetic transformation (e.g., Agrobacterium-mediated transformation).
Materials:
-
Putatively transformed explants (post-Agrobacterium co-cultivation)
-
Wash medium (liquid culture medium containing an antibiotic to eliminate Agrobacterium, e.g., cefotaxime or timentin)
-
Selection medium (regeneration medium containing the predetermined optimal concentration of this compound and an antibiotic to control Agrobacterium growth)
-
Rooting medium (optional, may also contain a selective agent)
-
This compound stock solution (e.g., 50 mg/mL)
-
Cefotaxime or timentin stock solution
-
Sterile petri dishes
-
Growth chamber
Methodology:
-
Following co-cultivation with Agrobacterium, wash the explants thoroughly with sterile wash medium to remove excess bacteria. This step may need to be repeated 2-3 times.
-
Blot the explants dry on sterile filter paper.
-
Transfer the explants to the selection medium.
-
Culture the explants in the growth chamber under conditions that promote regeneration.
-
Subculture the explants to fresh selection medium every 2-3 weeks. During subculturing, remove any necrotic or dead tissue.
-
Observe the cultures for the development of green, healthy, regenerating tissues (calli or shoots) from the original explants. These are the putative transformants. Non-transformed tissues will typically bleach and die.
-
Once well-developed shoots are formed, excise them and transfer them to a rooting medium, which may or may not contain a lower concentration of this compound to maintain selective pressure.
-
After roots have developed, acclimatize the plantlets and transfer them to soil.
-
Perform molecular analysis (e.g., PCR, Southern blot) on the regenerated plants to confirm the presence and integration of the transgene.
Visualizations
Caption: Mechanism of bekanamycin action and resistance in plant cells.
Caption: Workflow for selection of transformed plant cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Kanamycin A - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. Optimization of Agrobacterium mediated genetic transformation of cotyledonary node explants of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificliterature.org [scientificliterature.org]
- 13. Comparison of regeneration capacity and Agrobacterium-mediated cell transformation efficiency of different cultivars and rootstocks of Vitis spp. via organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the Transformation Protocol for Increased Efficiency of Genetic Transformation in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application of Bekanamycin Sulfate in Mycobacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bekanamycin sulfate in the field of mycobacteria research. Bekanamycin, an aminoglycoside antibiotic, is a critical component of treatment regimens for multidrug-resistant tuberculosis and infections caused by nontuberculous mycobacteria. This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its study.
Introduction to this compound
Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is a component of the kanamycin A complex.[1] As a sulfate salt, it exhibits improved stability and solubility for research and clinical applications. Its primary use in mycobacterial research is as a second-line agent against Mycobacterium tuberculosis, particularly in cases of resistance to first-line drugs.[2] It also demonstrates activity against various species of nontuberculous mycobacteria (NTM).
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis.[3][4] The antibiotic irreversibly binds to the 30S ribosomal subunit of the mycobacterial ribosome.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[5] The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of kanamycin (of which bekanamycin is a key component) against various mycobacterial species. These values are essential for determining the susceptibility of clinical isolates and for guiding further research into drug efficacy.
Table 1: MIC of Kanamycin against Mycobacterium tuberculosis
| Strain Type | Method | Breakpoint (µg/mL) | MIC Range (µg/mL) for Susceptible Strains | MIC Range (µg/mL) for Resistant Strains | Reference |
| Susceptible & Resistant | Microplate Alamar Blue (MAB) | 2.5 | ≤ 2.5 | ≥ 5.0 | [3] |
| Susceptible & Resistant | Mycobacterium Growth Indicator Tube (MGIT) | 5.0 | ≤ 2.5 | > 20 | [3] |
| Clinical Isolates | Agar Dilution (7H10) | - | Median: 4 | - | [6] |
Table 2: MIC of Kanamycin against Nontuberculous Mycobacteria (NTM)
| NTM Species | Method | MIC Range (µg/mL) | Reference |
| M. avium | Broth Microdilution | 2.0 - 64 | [1] |
| M. intracellulare | Broth Microdilution | 2.0 - 64 | [1] |
| Various RGM & SGM | Microplate Alamar Blue | Majority susceptible to Kanamycin | [2] |
RGM: Rapidly Growing Mycobacteria; SGM: Slowly Growing Mycobacteria
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue (MAB) Assay
This protocol is adapted from the methodology described for M. tuberculosis susceptibility testing.[3]
Materials:
-
96-well flat-bottom microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
Mycobacterial culture in logarithmic growth phase
-
Alamar Blue reagent
-
Sterile deionized water
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in the microtiter plate to achieve final concentrations ranging from 0.5 to 20 µg/mL.[3]
-
Adjust the turbidity of the mycobacterial culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:5 in 7H9 broth.[3]
-
Inoculate each well (except for the sterile control) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterile control well (no bacteria) for each isolate.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
Visually inspect the plates for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of this compound that prevents a color change.
Caption: Workflow for MIC determination using MAB assay.
Synergy Testing using the Checkerboard Method
This protocol outlines the principles of the checkerboard assay to evaluate the synergistic effects of this compound with other antimycobacterial drugs.
Principle:
The checkerboard assay involves testing serial dilutions of two drugs in combination, where the concentrations of each drug are varied along the x- and y-axes of a microtiter plate. The effect of the combination is then compared to the activity of each drug alone.
Procedure:
-
Prepare a microtiter plate with serial dilutions of this compound along the rows and another drug (e.g., rifampicin, ethambutol) along the columns.
-
Inoculate the plate with a standardized mycobacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Combination Therapy
The use of this compound in combination with other antimycobacterial agents can enhance its efficacy and potentially overcome drug resistance.[7]
-
With Ethambutol: Studies have shown a synergistic effect between ethambutol and other antibacterial drugs, including aminoglycosides, against Mycobacterium avium complex.[1] Ethambutol is thought to increase the permeability of the mycobacterial cell wall, thereby facilitating the entry of other drugs like bekanamycin.
-
With Rifampin: Combination with rifampin has also been explored.[4] Synergistic interactions can lead to a reduction in the required therapeutic doses of both drugs, potentially minimizing toxicity.
Gene Regulatory Response to Bekanamycin
Exposure of mycobacteria to sublethal concentrations of kanamycin can induce a complex transcriptional response, indicating an adaptive mechanism to the antibiotic stress.[8] This response involves the upregulation of specific genes, some of which are associated with drug resistance. A key regulator in this process is WhiB7 , which is known to control intrinsic drug resistance in mycobacteria. The presence of a prophage has also been shown to alter the expression of the whiB7 regulon, leading to increased resistance to aminoglycosides like kanamycin.[9]
Caption: Gene regulatory response to Bekanamycin.
Conclusion
This compound remains a valuable tool in mycobacteria research and for the treatment of drug-resistant infections. Understanding its mechanism of action, in vitro efficacy, and interactions with other drugs is crucial for the development of new therapeutic strategies. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the potential of this compound in combating mycobacterial diseases.
References
- 1. Studies on the mechanisms of the synergistic effects of ethambutol and other antibacterial drugs on Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergistic activity of ethambutol, isoniazid, kanamycin, rifampin, and streptomycin against Mycobacterium avium-intracellulare complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synergistic activity of ethambutol, isoniazid, kanamycin, rifampin, and streptomycin against Mycobacterium avium-intracellulare complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy with rifampin and kanamycin enhances potency, kill kinetics, and selectivity of de novo-designed antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. igas.gouv.fr [igas.gouv.fr]
- 8. Frontiers | Genome-Wide Transcriptional Responses of Mycobacterium to Antibiotics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antibiotic Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered during cell selection experiments, with a specific focus on the challenges of using bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: Why is my selection with this compound failing in mammalian cells?
Your selection with this compound is likely failing because, like its close relative kanamycin, it is generally not effective for selecting mammalian cells.[1] Here's a breakdown of the primary reasons:
-
Mechanism of Action: Bekanamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][3] While this is effective against bacteria which have 70S ribosomes, mammalian cells have 80S ribosomes in their cytoplasm, which are structurally different and less susceptible to this class of antibiotics at concentrations that are not cytotoxic.
-
Resistance Gene Mismatch: The resistance gene corresponding to bekanamycin/kanamycin (e.g., nptII or neo) confers resistance by inactivating the antibiotic. While this gene can be expressed in mammalian cells, the antibiotic itself is often not potent enough to kill untransfected mammalian cells efficiently, making selection ineffective. For mammalian selection, a more potent aminoglycoside analogue, G418 (Geneticin), is typically used in conjunction with the same resistance gene.[1][4]
Q2: I'm certain my plasmid has the correct resistance gene. Could there be other reasons for selection failure?
Yes, even with the appropriate antibiotic, selection experiments can fail for several reasons:
-
Incorrect Antibiotic Concentration: The optimal concentration of a selection antibiotic is highly cell-line dependent. Too low a concentration will result in the survival of non-transfected cells, while too high a concentration can kill even the cells that have successfully integrated the resistance gene.
-
Degraded Antibiotic: Antibiotics can degrade over time, especially if not stored correctly.[5][6] Improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles, can lead to a loss of potency.[5][7]
-
Cell Health and Density: The health and density of your cells at the time of transfection and selection can significantly impact the outcome. Unhealthy cells may not survive the selection process, and cells plated too densely can experience contact inhibition or nutrient depletion, affecting their response to the antibiotic.
-
Plasmid Integrity and Transfection Efficiency: Low transfection efficiency will result in a very small population of resistant cells that may be difficult to select and expand. Ensure your plasmid DNA is of high quality and your transfection protocol is optimized for your specific cell line.
Q3: What are the recommended alternative selection antibiotics for mammalian cells?
For successful mammalian cell selection, it is crucial to use an antibiotic that is potent against eukaryotic cells and has a corresponding resistance gene in your plasmid vector.[1] The most commonly used antibiotics for this purpose include:
-
G418 (Geneticin): An aminoglycoside antibiotic similar to kanamycin but more effective for selecting mammalian cells.[4][8] It is used with the neomycin resistance gene (neo or nptII).
-
Puromycin: A potent aminonucleoside antibiotic that causes premature chain termination during translation.[8][9] It acts rapidly and is effective at low concentrations. Resistance is conferred by the pac gene.
-
Hygromycin B: An aminoglycoside that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[8] It is used for dual-selection experiments and requires the hygromycin resistance gene (hyg or hph).
-
Blasticidin S: A nucleoside antibiotic that inhibits protein synthesis by interfering with peptide bond formation.[8] It is effective at very low concentrations, with resistance conferred by the bsr or BSD genes.
-
Zeocin™: A member of the bleomycin family of antibiotics, Zeocin™ causes cell death by cleaving DNA.[4] Resistance is conferred by the Sh ble gene.
Data Presentation
Table 1: Comparison of Common Mammalian Selection Antibiotics
| Antibiotic | Mechanism of Action | Resistance Gene | Typical Working Concentration (Mammalian Cells) |
| G418 (Geneticin) | Inhibits protein synthesis by binding to the 80S ribosome.[4] | Neomycin phosphotransferase II (nptII or neo) | 200 - 800 µg/mL[1] |
| Puromycin | Causes premature chain termination during translation.[8][9] | Puromycin N-acetyl-transferase (pac) | 0.5 - 10 µg/mL |
| Hygromycin B | Inhibits protein synthesis by binding to the 80S ribosome.[8] | Hygromycin phosphotransferase (hyg or hph) | 100 - 1000 µg/mL |
| Blasticidin S | Inhibits peptide bond formation in the ribosome.[8] | Blasticidin S deaminase (bsr or BSD) | 1 - 10 µg/mL[8] |
| Zeocin™ | Intercalates into and cleaves DNA.[4] | Sh ble gene product | 50 - 400 µg/mL[4] |
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration via a Kill Curve
A kill curve is essential to determine the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe (usually 7-10 days).
Materials:
-
Your specific mammalian cell line
-
Complete growth medium
-
Selection antibiotic (e.g., G418, Puromycin)
-
Multi-well plates (24-well or 12-well)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Methodology:
-
Cell Plating: Plate your cells at a low density (e.g., 20-25% confluency) in a multi-well plate. Allow the cells to attach and resume growth for 24 hours.
-
Antibiotic Dilution Series: Prepare a series of antibiotic dilutions in complete growth medium. The concentration range should span the suggested working concentrations for your chosen antibiotic (see Table 1). Include a "no antibiotic" control.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells and observe them daily. Replace the antibiotic-containing medium every 2-3 days.
-
Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for 7-10 days. This can be done by visual inspection of cell morphology and cell death, or by performing a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-10 days.
Protocol 2: General Protocol for Stable Cell Line Generation
-
Transfection: Transfect your plasmid of interest (containing both your gene of interest and the appropriate resistance gene) into your target cells using your optimized transfection protocol.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.
-
Initiation of Selection: After the recovery period, passage the cells into a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of your selection antibiotic.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Most non-transfected cells should die off within the first week.
-
Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), you can isolate these colonies using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.
-
Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest. It is good practice to maintain a low level of the selection antibiotic in the culture medium during routine passaging to prevent the loss of your integrated plasmid.
Visualizations
Caption: A logical workflow for troubleshooting failed antibiotic selection experiments.
Caption: General mechanism of action for common mammalian selection antibiotics.
References
- 1. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
satellite colonies on bekanamycin sulfate selection plates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the appearance of satellite colonies on kanamycin sulfate selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
A1: Satellite colonies are small, secondary colonies of non-transformed cells that can appear around a larger, primary colony of antibiotic-resistant cells on a selection plate. This phenomenon is most commonly associated with ampicillin selection.[1] The primary, resistant colony secretes an enzyme that degrades the antibiotic in its immediate vicinity, creating a zone where non-resistant cells can survive and grow.[2][3]
Q2: Are satellite colonies expected on kanamycin selection plates?
A2: No, the formation of true satellite colonies is not a typical or expected phenomenon for kanamycin selection.[4][5] The mechanism of resistance to kanamycin differs significantly from that of ampicillin. While satellite colonies can still occasionally be observed, their presence usually indicates a problem with the selection conditions rather than the expected mechanism of antibiotic inactivation.[4]
Q3: How does kanamycin resistance differ from ampicillin resistance?
A3: The difference in resistance mechanisms is key to understanding why satellite colonies are rare with kanamycin.
-
Ampicillin Resistance: The resistance gene (bla) encodes for a β-lactamase enzyme, which is secreted by the resistant bacterium.[1] This enzyme hydrolyzes and inactivates ampicillin in the surrounding medium, allowing non-resistant bacteria to grow nearby as satellite colonies.[3][6]
-
Kanamycin Resistance: The most common resistance gene (nptII or aph) encodes for an aminoglycoside-modifying enzyme, such as an aminoglycoside phosphotransferase.[7][8][9] This enzyme remains within the cytoplasm of the resistant bacterium and inactivates kanamycin by phosphorylation, preventing it from binding to the ribosome.[10] Because the inactivating enzyme is not secreted, no antibiotic-free zone is created around the colony, thus preventing the growth of true satellite colonies.
Q4: If I see small colonies on my kanamycin plate, what are they?
A4: Small colonies on a kanamycin plate are often referred to as "spurious" or "false-positive" colonies rather than true satellites. Their appearance typically points to one or more of the troubleshooting issues detailed below, such as degraded antibiotic, improper plate preparation, or extended incubation times.[4] It is also possible for spontaneous mutations to confer a low level of resistance, resulting in smaller colonies.[11]
Troubleshooting Guide
This guide addresses common issues that lead to the appearance of unexpected colonies on kanamycin selection plates.
Problem: I see small colonies surrounding my larger, transformed colonies on my kanamycin plates.
-
Possible Cause 1: Kanamycin Degradation. The kanamycin in your plates may have been inactivated. This is a common issue if the antibiotic was added to the agar medium when it was too hot (above 55°C).[4]
-
Solution: Ensure the molten agar has cooled to approximately 50-55°C before adding the kanamycin stock solution. Mix thoroughly but gently to ensure even distribution without introducing bubbles.
-
Possible Cause 2: Extended Incubation Time. Incubating plates for longer than 16-24 hours can lead to the breakdown of the antibiotic and the emergence of non-resistant or weakly-resistant colonies.[12]
-
Solution: Limit the initial incubation time to 16 hours at 37°C. If colonies are small, they can be left to grow larger at room temperature or 4°C for a day, which slows down the growth of spurious colonies.
-
Possible Cause 3: Incorrect Kanamycin Concentration. The concentration of kanamycin in the plates may be too low to effectively inhibit the growth of non-transformed cells.
-
Solution: Verify the calculations for your stock solution and the final concentration in the plates. For E. coli, a final concentration of 30-50 µg/mL is standard. Note that commercial kanamycin sulfate powder is not 100% active kanamycin, so you may need to adjust the weight accordingly (e.g., for a product that is 75% active, use 67 µg of powder to achieve a 50 µg/mL final concentration).[4]
Problem: My negative control plate (e.g., non-transformed competent cells) shows colonies.
-
Possible Cause 1: Ineffective Kanamycin. Your kanamycin stock solution may have lost its potency, or the plates may be old.
-
Solution: Prepare a fresh stock solution of kanamycin. Always store stock solutions at -20°C. Test the effectiveness of your new plates by plating a known kanamycin-sensitive bacterial strain; no growth should occur.
-
Possible Cause 2: Contamination. The competent cells, recovery medium, or the plates themselves may be contaminated with resistant bacteria.
-
Solution: Streak out your competent cells on a non-selective plate to check for pre-existing contamination. Use sterile technique throughout the transformation and plating process.
Problem: I picked a colony, but it failed to grow in liquid media containing kanamycin.
-
Possible Cause: The Colony was a False Positive. This is a strong indication that the colony you picked was not truly resistant. These colonies can arise on plates where the selective pressure is suboptimal, allowing them to appear but not survive the more stringent selection in liquid culture.
-
Solution: When picking colonies, choose well-isolated, robust colonies. Avoid picking very small colonies, especially if they are near a larger one. Re-streak the original colony onto a fresh, properly prepared kanamycin plate to confirm resistance before proceeding with liquid culture.[5]
Data Presentation
Table 1: Recommended Kanamycin Concentrations for Selection
| Organism | Typical Concentration Range | Notes |
|---|---|---|
| Escherichia coli | 30 - 50 µg/mL | The most common concentration is 50 µg/mL. |
| Plant Tissue Culture (general) | 50 - 200 mg/L | Optimal concentration is species-dependent and must be determined empirically.[13][14] |
| Musa cv. "Grand nain" | 150 mg/L | Found to be the optimal concentration for selecting transformed cells in a specific study.[15] |
| High-Density E. coli Culture | 50 - 300 mg/L | Higher concentrations have been used as a stress factor to increase plasmid DNA production.[16] |
Table 2: Stability of Kanamycin in Agar Plates
| Storage Condition | Duration | Bioactivity Loss | Recommendation |
|---|---|---|---|
| 4°C, Sealed Bag | 1 week | None significant[17] | Plates are reliable for short-term use. |
| 4°C, Sealed Bag | 30 days | No significant loss demonstrated[17][18][19] | Plates can be used for up to a month if properly stored to prevent drying. |
| 37°C | 5 days | Stable | Refers to aqueous solutions; plates should not be stored at 37°C.[7] |
| Unsealed, 2-8°C | Variable | Potential for degradation | Evaporation concentrates the agar components and can lead to kanamycin degradation. Always seal plates.[7] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Sulfate Selection Plates
-
Prepare Medium: Prepare 1 liter of Luria-Bertani (LB) agar medium according to your standard protocol.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool Medium: Place the autoclaved medium in a 50-55°C water bath for at least 1 hour to allow it to cool and equilibrate. It should be cool enough to comfortably touch.
-
Prepare Kanamycin Stock: Prepare a 50 mg/mL stock solution of kanamycin sulfate in sterile deionized water. Filter-sterilize this solution through a 0.22 µm filter.[11] Store in aliquots at -20°C.
-
Add Antibiotic: Add 1 mL of the 50 mg/mL kanamycin stock solution to the 1 liter of cooled LB agar. This yields a final concentration of 50 µg/mL.
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles. Pour the plates in a sterile environment (e.g., a laminar flow hood) to a depth of ~3-4 mm (~20-25 mL per 100 mm plate).
-
Dry and Store: Leave the plates to solidify. For best results, let them dry in the hood for a few hours or leave them at room temperature overnight. Store the plates in a sealed plastic bag at 4°C, inverted to prevent condensation from dripping onto the agar surface.
Protocol 2: Testing Kanamycin Plate Potency
-
Obtain a Sensitive Strain: Use an E. coli strain that you know does not carry a kanamycin resistance gene (e.g., the parental strain used for your transformations).
-
Prepare Inoculum: Grow a small overnight culture of the sensitive strain in LB medium without antibiotics.
-
Plate Control: Plate 100 µL of the undiluted overnight culture onto one of your freshly prepared kanamycin plates.
-
Incubate: Incubate the plate at 37°C for 16-24 hours.
-
Interpret Results:
-
No Growth/Lawn of Death: The plates are potent and effective.
-
Growth/Multiple Colonies: The plates are not providing adequate selection. Discard the batch and prepare new plates, paying close attention to the preparation steps.
-
Visualizations
Caption: Mechanisms of ampicillin vs. kanamycin resistance.
Caption: Troubleshooting workflow for spurious colonies.
Caption: Experimental workflow for preparing selection plates.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. [Resistance to beta-lactam antibiotics and aminoglycosides in gram negative bacteria. 2. Mechanism of resistance (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimal concentration of kanamycin as a selective agent for the transformation of Musa cv. "Grand nain" [scielo.org.mx]
- 16. High Kanamycin Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
why is my bekanamycin sulfate selection not working
Welcome to the technical support center for bekanamycin sulfate selection. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during cell selection experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound selection is not working, and all my cells are dying. What are the possible reasons?
There are several potential reasons why your selection may be failing and leading to the death of all your cells, including your transfected/transduced cells:
-
Bekanamycin Concentration is Too High: The concentration of this compound required for effective selection is highly dependent on the cell line. A concentration that is optimal for one cell line may be toxic to another. It is crucial to perform a kill curve analysis to determine the minimum concentration of bekanamycin that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).
-
Incorrect Salt Form of the Antibiotic: Ensure you are using this compound. Other salt forms may have different potencies.
-
Low Transfection/Transduction Efficiency: If the efficiency of your gene delivery method is low, the number of cells that have successfully integrated the resistance gene may be too small to survive the selection process. This can give the appearance that the selection is killing all cells.
-
Toxicity of the Expressed Protein: The protein you are trying to express may be toxic to the cells, leading to cell death independent of the antibiotic selection.
Q2: My this compound selection is not working, and none of my cells are dying. What could be the problem?
If both transfected and non-transfected cells are surviving, consider the following:
-
Bekanamycin Concentration is Too Low: The concentration of bekanamycin may be insufficient to kill the non-transfected cells. A kill curve is necessary to determine the optimal concentration.
-
Degraded this compound: this compound solutions can lose activity if not stored properly.[1][2][3] Factors that can lead to degradation include:
-
Improper Storage Temperature: Aqueous stock solutions should be stored at 2-8°C for long-term storage.[3] Solutions are stable at 37°C for approximately 5 days.[1][3]
-
Incorrect pH: Solutions are most stable in a pH range of 6-8.[4]
-
Repeated Freeze-Thaw Cycles: It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[5]
-
Exposure to Light: Protect stock solutions from light.
-
-
Intrinsic Resistance of the Cell Line: Some cell lines may have a higher intrinsic resistance to this compound, requiring a higher concentration for effective selection.
-
Inactivation by Media Components: Although less common, certain components in the cell culture media could potentially inactivate the antibiotic.
Q3: How do I prepare and store my this compound stock solution correctly?
Proper preparation and storage are critical for maintaining the efficacy of your this compound.
Preparation:
-
Dissolve this compound powder in sterile water to a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
Storage:
-
Store the aliquots at -20°C for long-term storage.
-
For short-term use, aqueous stock solutions can be stored at 2-8°C.[3]
-
Avoid repeated freeze-thaw cycles.[5]
-
Protect the solution from light.
Troubleshooting Guides
Guide 1: Determining the Optimal this compound Concentration (Kill Curve)
A kill curve, or dose-response assay, is an essential first step to determine the minimum concentration of this compound that effectively kills your specific non-transfected cell line.
Experimental Protocol:
-
Cell Plating: Plate your non-transfected cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows them to be actively dividing and approximately 30-50% confluent the next day.[6]
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations. It is advisable to test a broad range (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL). Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Media Changes: Replace the medium with fresh medium containing the respective antibiotic concentrations every 2-3 days.[7][8]
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
Data Presentation:
| Bekanamycin (µg/mL) | Day 3 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) | Day 14 Viability (%) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 50 | 80 | 60 | 40 | 20 |
| 100 | 60 | 30 | 10 | 0 |
| 200 | 40 | 10 | 0 | 0 |
| 400 | 20 | 0 | 0 | 0 |
| 800 | 5 | 0 | 0 | 0 |
Note: The above data is for illustrative purposes only. Actual results will vary depending on the cell line.
Experimental Workflow:
Caption: Workflow for determining the optimal this compound concentration using a kill curve.
Guide 2: Troubleshooting a Failed Selection
If your bekanamycin selection is not yielding the expected results, follow this troubleshooting guide.
Logical Relationship Diagram:
Caption: Troubleshooting logic for failed this compound selection.
Mechanism of Action: this compound
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible organisms.
Signaling Pathway Diagram:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 5. Kanamycin Sulfate Solution, 100 × - Elabscience® [elabscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 8. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: The Impact of pH on Bekanamycin Sulfate Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the activity of bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] It binds to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA and ultimately results in the production of non-functional proteins, leading to bacterial cell death.[2] Bekanamycin is effective against a range of Gram-positive and Gram-negative bacteria.[3]
Q2: Does the pH of my experimental medium affect the activity of this compound?
Yes, the pH of the medium can significantly impact the antibacterial activity of this compound. Generally, aminoglycoside antibiotics, including bekanamycin, exhibit greater potency in neutral to alkaline conditions and reduced activity in acidic environments.
Q3: Why is the activity of this compound pH-dependent?
The pH-dependent activity of aminoglycosides is related to the protonation state of their amino groups. At acidic pH, these amino groups become protonated, leading to a higher positive charge on the molecule. This increased charge is thought to hinder the transport of the antibiotic across the bacterial cell membrane, thus reducing its efficacy. Conversely, in neutral to alkaline conditions, the aminoglycoside is less protonated, facilitating its uptake by the bacterial cell.
Q4: What is the optimal pH range for this compound activity?
While specific optimal pH values can be strain-dependent, research on closely related aminoglycosides indicates that their activity is enhanced at neutral to slightly alkaline pH (around 7.0 to 8.0).[4] A 1% solution of kanamycin sulfate, a related compound, in water has a pH of 6.5 to 8.5.
Q5: I'm seeing lower than expected activity of this compound in my experiment. Could pH be the cause?
This is a strong possibility, especially if your culture medium has become acidic due to bacterial metabolism. Many bacteria produce acidic byproducts during growth, which can lower the pH of the medium and subsequently inhibit the activity of this compound. It is advisable to measure and, if necessary, buffer the pH of your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the culture medium has dropped below the optimal range for bekanamycin activity. | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH. |
| Precipitation of this compound in the stock solution | The pH of the solvent is outside the optimal solubility range. | This compound is freely soluble in water. Ensure your stock solution is prepared in sterile, purified water. The pH of a 1% kanamycin sulfate solution in water is typically between 6.5 and 8.5. |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments | Inconsistent pH of the growth medium used for MIC determination. | Standardize the pH of the Mueller-Hinton broth or other media used for your MIC assays. Ensure the pH is checked and adjusted before each experiment. |
Data Presentation
The following table summarizes the expected trend in the activity of aminoglycoside antibiotics, like this compound, at different pH values, based on data from related compounds. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates higher antibacterial activity.
| pH | Expected MIC against E. coli (µg/mL) | Expected Activity Level |
| 5.5 | Significantly Higher | Low |
| 6.5 | Moderately Higher | Moderate |
| 7.4 | Baseline | High |
| 8.0 | Lower | Very High |
Disclaimer: This table presents representative data for the aminoglycoside class of antibiotics. Actual MIC values for this compound may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols
Protocol for Determining the Effect of pH on this compound MIC
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.
Materials:
-
This compound powder
-
Sterile, purified water
-
Mueller-Hinton Broth (MHB)
-
Sterile buffers (e.g., phosphate buffer for pH 6.0, 7.0, and Tris buffer for pH 8.0)
-
Bacterial culture in the logarithmic growth phase (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
pH meter
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into separate sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Adjust the pH of each aliquot of MHB using the appropriate sterile buffer. Confirm the final pH with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in sterile, purified water (e.g., 1024 µg/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the pH-adjusted MHB. This will create a range of antibiotic concentrations at each specific pH.
-
-
Preparation of Bacterial Inoculum:
-
Dilute the bacterial culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the 96-well plates containing the serially diluted this compound.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.
-
Visualizations
Caption: Workflow for determining the effect of pH on this compound MIC.
Caption: Relationship between pH and this compound activity.
References
- 1. This compound | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 4. Bicarbonate enhances the in vitro antibiotic activity of kanamycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to Bekanamycin Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bekanamycin sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving intrinsic resistance to this aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It binds irreversibly to the 30S ribosomal subunit, specifically targeting the A-site of the 16S rRNA.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or truncated proteins.[1][2] The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.[1][2]
Q2: What are the main mechanisms of intrinsic resistance to this compound?
Intrinsic resistance to this compound, and aminoglycosides in general, is primarily mediated by three mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance.[3][5][6] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[3][5][6] The main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
Aminoglycoside Phosphotransferases (APHs)
-
-
Efflux Pumps: Bacteria can actively pump bekanamycin out of the cell, preventing it from reaching its ribosomal target.[5][7] The MexXY-OprM efflux system in Pseudomonas aeruginosa is a well-characterized example.[7]
-
Ribosomal Alterations: Mutations in the 16S rRNA or ribosomal proteins can alter the binding site of bekanamycin, reducing its affinity and rendering it less effective.[5][7] Another mechanism is the enzymatic modification of the ribosome itself, for instance, through methylation by 16S rRNA methyltransferases.[5][8]
Q3: My supposedly susceptible bacterial strain is showing resistance to bekanamycin. What could be the issue?
There are several potential reasons for this observation:
-
Contamination: Your culture may be contaminated with a resistant strain. It is crucial to re-streak your culture from the original stock to ensure purity.
-
Spontaneous Mutation: Bacteria can develop spontaneous mutations that confer resistance. Consider sequencing the 16S rRNA gene to check for mutations in the bekanamycin binding site.
-
Induction of Resistance: Sub-inhibitory concentrations of antibiotics can sometimes induce resistance mechanisms.[9] Ensure you are using the correct concentration of bekanamycin for your experiments.
-
Plasmid Acquisition: The bacterial strain may have acquired a plasmid carrying resistance genes, such as those encoding for AMEs.[6][10][11]
Q4: How can I overcome intrinsic resistance to bekanamycin in my experiments?
Several strategies can be employed to overcome intrinsic resistance:
-
Combination Therapy: Using bekanamycin in combination with other antibiotics or adjuvants can have a synergistic effect.[6] For example, combining it with a beta-lactam antibiotic can enhance its uptake.[12]
-
Efflux Pump Inhibitors (EPIs): Small molecules that inhibit the activity of efflux pumps can restore the susceptibility of bacteria to bekanamycin.
-
Aminoglycoside-Modifying Enzyme (AME) Inhibitors: Co-administering bekanamycin with a molecule that inhibits the activity of AMEs can prevent the inactivation of the antibiotic.[13][14][15]
-
Development of Novel Analogs: Chemical modification of bekanamycin can produce analogs that are not recognized by AMEs or have a higher affinity for the ribosomal target.[13][15]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for bekanamycin.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the inoculum preparation method. Ensure the bacterial suspension is at the correct turbidity (e.g., 0.5 McFarland standard). |
| Inaccurate bekanamycin concentration | Prepare fresh stock solutions of this compound for each experiment. Verify the potency of the antibiotic powder. |
| Variation in growth media | Use the same batch of Mueller-Hinton broth or agar for all experiments. Cation concentration can affect aminoglycoside activity. |
| Incubation conditions | Ensure consistent incubation time, temperature, and atmospheric conditions. |
Issue 2: Failure to observe a synergistic effect with a combination therapy.
| Potential Cause | Troubleshooting Step |
| Inappropriate concentrations | Perform a checkerboard assay to determine the optimal concentrations of both agents. |
| Antagonistic interaction | The second compound may be antagonizing the effect of bekanamycin. Review the literature for known interactions. |
| Incorrect timing of administration | In some cases, sequential administration may be more effective than simultaneous administration. |
| Different mechanisms of resistance | The resistance mechanism of your strain may not be susceptible to the chosen combination. Characterize the resistance profile of your strain. |
Data Presentation
Table 1: Activity of Aminoglycoside-Modifying Enzymes (AMEs) on Bekanamycin
| Enzyme Class | Specific Enzyme | Bekanamycin Susceptibility | Reference |
| AAC | AAC(6')-Ie | Resistant | [5] |
| APH | APH(2'')-Ia | Resistant | [5] |
| ANT | ANT(4') | Susceptible | [11] |
This table is a representation of potential data. Specific enzyme activities can vary between different bacterial species and strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bekanamycin Stock Solution: Dissolve this compound in sterile deionized water to a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test organism into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to achieve a range of concentrations.
-
Inoculation: Add the adjusted bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of bekanamycin that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for MIC Determination.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Determinants of Intrinsic Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Bekanamycin Sulfate Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with bekanamycin sulfate.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's cytotoxic effect in mammalian cells?
A1: this compound, an aminoglycoside antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] However, in mammalian cells, its cytotoxicity is not fully elucidated but is understood to involve several mechanisms. A primary driver is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This overproduction of ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and subsequent activation of apoptotic pathways, including the caspase cascade.[2][3]
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Signs of cytotoxicity can vary between cell lines and experimental conditions but commonly include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control cultures.
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.
-
Increased apoptosis: Staining with apoptosis markers (e.g., Annexin V) will show a higher percentage of apoptotic cells.
-
Decreased metabolic activity: Assays like the MTT assay will show reduced conversion of the tetrazolium salt to formazan.
Q3: At what concentration does this compound typically become cytotoxic to mammalian cells?
A3: The cytotoxic concentration of this compound is highly dependent on the specific cell line and the duration of exposure. For instance, a study on normal human melanocytes showed that kanamycin, a closely related aminoglycoside, caused a significant decrease in cell viability at concentrations of 0.6 mmol/L and 6.0 mmol/L after 24 hours of exposure.[4] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line and experimental timeframe.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: The reversibility of cytotoxicity depends on the severity and duration of the exposure. If the damage is minimal and the exposure is short, cells may recover after the removal of this compound. However, prolonged exposure leading to significant mitochondrial damage and activation of apoptotic pathways is generally irreversible.
Q5: Are there any known agents that can reduce the cytotoxicity of this compound?
A5: Yes, several strategies can be employed to mitigate this compound-induced cytotoxicity in vitro:
-
Antioxidants: N-acetyl-L-cysteine (NAC) has been shown to alleviate the deleterious effects of bactericidal antibiotics, including aminoglycosides, by reducing oxidative stress.[2]
-
Iron Chelators: Since iron can contribute to the generation of ROS, iron chelators may offer a protective effect.
-
Mannitol: Mannitol has demonstrated dose-dependent otoprotection against gentamicin-induced hair cell loss by acting as a free radical scavenger and reducing oxidative stress.[5]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay (e.g., MTT, XTT) | 1. Contamination of culture with bacteria or yeast. 2. High concentration of phenol red or serum in the media. 3. Incomplete solubilization of formazan crystals (MTT assay). | 1. Regularly check cultures for contamination. Use aseptic techniques. 2. Use phenol red-free media for the assay. Reduce serum concentration if possible. 3. Ensure complete solubilization by thorough mixing and appropriate incubation time. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors when adding this compound or assay reagents. 3. "Edge effect" in 96-well plates due to evaporation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed even at high concentrations | 1. This compound solution has degraded. 2. The cell line is resistant to this compound. 3. Insufficient incubation time. | 1. Prepare fresh this compound solutions. Store stock solutions at -20°C in aliquots. 2. Verify the sensitivity of your cell line with a positive control known to induce cytotoxicity. 3. Increase the incubation time with this compound (e.g., 48 or 72 hours). |
| Unexpectedly high cytotoxicity at low concentrations | 1. Error in calculating the concentration of the stock solution. 2. Cell line is particularly sensitive to this compound. 3. Contamination of the this compound stock. | 1. Double-check all calculations and dilutions. 2. Perform a wider range of dilutions in your dose-response experiment to pinpoint the IC50. 3. Filter-sterilize the this compound stock solution. |
III. Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. As specific IC50 values for this compound are not widely available across a range of cell lines, the following table provides representative IC50 values for the related aminoglycoside, kanamycin, and other antibiotics in various cell lines for comparative purposes. It is imperative to determine the IC50 of this compound empirically for your specific cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Kanamycin | P388/P mouse lymphoma | Growth Inhibition | - | ~600x less potent than ethacrynic acid | |
| Dihydrostreptomycin | BHK-21 | MTT | 24h | >7500 µg/mL | |
| Dihydrostreptomycin | VERO | MTT | 24h | >20000 µg/mL | |
| Neomycin | BHK-21 | MTT | 24h | >10000 µg/mL | |
| Amikacin | Equine Chondrocytes | - | - | <1 mg/mL | [3] |
Note: The provided values are for reference only and may not be directly comparable due to different experimental conditions.
IV. Experimental Protocols
A. Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a desired stock concentration (e.g., 50 mg/mL).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
B. Determining this compound Cytotoxicity using the MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value.
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Cells of interest
-
6- or 12-well plates
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
H2O2 (positive control)
-
N-acetyl-L-cysteine (NAC) (negative control/antioxidant)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include untreated controls, a positive control (H2O2), and a co-treatment group with this compound and NAC.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
V. Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity and intervention points.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. Comparison of cytotoxicity of aminoglycoside antibiotics using a panel cellular biotest system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability of Human Melanocytes HEMa-LP Exposed to Amikacin and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the cytotoxicity of kanamycin and ethacrynic acid for mammalian cells in vitro and their ototoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bekanamycin Sulfate Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of bekanamycin sulfate powder.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
This compound is highly soluble in water.[1][2] It is practically insoluble in organic solvents such as ethanol, acetone, chloroform, ether, and ethyl acetate.[3][4][5] Some sources indicate it is also insoluble or only slightly soluble in DMSO.[6][7][8][9]
Q2: What is the expected appearance of a properly dissolved this compound solution?
A correctly prepared aqueous solution of this compound should be clear and colorless.[10]
Q3: What is the stability of this compound in an aqueous solution?
Aqueous stock solutions of this compound are stable for approximately 5 days at 37°C and can be stored for longer periods at 2-8°C.[3] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]
Q4: What is the typical pH of a this compound solution?
A 1% solution of this compound in water will have a pH ranging from 6.5 to 8.5.[2][3]
Troubleshooting Guide
Q1: My this compound powder is not dissolving in water, even though it is reported to be highly soluble. What could be the issue?
Several factors could be contributing to this issue:
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound.
-
Temperature: The dissolution of some compounds can be temperature-dependent. While this compound is readily soluble in water at room temperature, gentle warming may aid in dissolving higher concentrations.
-
pH of the water: While this compound solutions typically have a pH between 6.5 and 8.5, the pH of your water source could be outside the optimal range for dissolution.
-
Purity of the powder: Impurities in the this compound powder could affect its solubility.
Q2: I've managed to dissolve the this compound, but the solution appears hazy or cloudy. What should I do?
A hazy or cloudy solution may indicate the presence of undissolved particles or contaminants. Here are some steps to address this:
-
Sonication: Using an ultrasonic bath can help to break up any remaining powder aggregates and facilitate complete dissolution.[9][11]
-
Filtration: If sonication does not resolve the issue, you can filter the solution through a 0.22 µm filter to remove any undissolved particles and sterilize the solution.[3][11]
-
Check for Contamination: The cloudiness might be due to microbial contamination if the water or glassware used was not sterile.
Q3: Can I use solvents other than water to dissolve this compound?
This compound is practically insoluble in most organic solvents.[3][4][5] Water is the recommended solvent for preparing solutions of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [3][4][5] |
| Water | 100 mg/mL (with sonication) | [11] |
| Water | 125 mg/mL | [2] |
| Water | 257 mg/mL (with sonication) | [9] |
| Ethanol | Practically Insoluble/Insoluble | [2][3][6] |
| Acetone | Practically Insoluble | [3][4] |
| Chloroform | Practically Insoluble | [3][4] |
| Ether | Practically Insoluble | [3][4] |
| Ethyl Acetate | Practically Insoluble | [4] |
| DMSO | Insoluble / < 1 mg/mL | [6][7][8][9] |
Experimental Protocols
Protocol for Preparing a 50 mg/mL this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated balance. For a 1 mL stock solution of 50 mg/mL, weigh 50 mg of the powder.
-
Aseptically transfer the powder to a sterile conical tube or vial.
-
Add the required volume of sterile water to the tube. For a 50 mg/mL solution, add 1 mL of water for every 50 mg of powder.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
If the powder does not dissolve completely with vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kanamycin sulfate mixture of Kanamycin A (main component) and Kanamycin B and C 70560-51-9 [sigmaaldrich.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 10. KANAMYCIN B SULFATE | 29701-07-3 [amp.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Bekanamycin Sulfate vs. G418 for Stable Cell Line Selection
For researchers, scientists, and drug development professionals engaged in the creation of stable cell lines, the choice of a selection antibiotic is a critical step that can significantly impact the efficiency and success of the experimental workflow. Among the aminoglycoside antibiotics, G418 (Geneticin®) is the undisputed workhorse for selecting mammalian cells expressing the neomycin resistance gene (neo). However, another aminoglycoside, bekanamycin sulfate (also known as kanamycin B), is sometimes considered. This guide provides an objective comparison of these two selection agents, supported by available data, to inform your experimental design.
At a Glance: Key Differences
While both this compound and G418 are aminoglycoside antibiotics that inhibit protein synthesis and can be neutralized by the product of the neo gene, their application and documentation for stable cell line selection in mammalian cells differ significantly. G418 is the industry standard with a wealth of supporting data and established protocols. This compound, while effective in bacterial selection and showing some activity against mammalian cells, is not commonly used for this purpose, and there is a scarcity of publicly available data and protocols for its use in generating stable mammalian cell lines.
Mechanism of Action: A Shared Pathway of Inhibition
Both this compound and G418 function by binding to the ribosomal subunits of the cell, thereby inhibiting protein synthesis and leading to cell death in susceptible cells.
-
This compound: Primarily targets the 30S ribosomal subunit in bacteria, causing misreading of mRNA and preventing the formation of the initiation complex.[1] While its precise interaction with the eukaryotic 80S ribosome is less characterized in the context of cell selection, it is understood to inhibit protein synthesis.
-
G418 (Geneticin®): Acts on the 80S ribosome in eukaryotic cells, inhibiting the elongation step of polypeptide synthesis.[2][3] This leads to a complete shutdown of protein production in non-resistant cells.
Resistance to both antibiotics is conferred by the expression of the neomycin resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH).[2][4] This enzyme inactivates the antibiotics by phosphorylation, preventing them from binding to the ribosome.[5][6]
Performance and Efficacy: The Data Favors G418
The most significant differentiator between these two antibiotics is the volume of available performance data. G418 has been extensively studied and optimized for the selection of a wide array of mammalian cell lines. In contrast, quantitative data for this compound in this application is sparse.
| Feature | This compound | G418 (Geneticin®) |
| Typical Selection Concentration | Data is limited and cell-line dependent. One study reported an IC50 of 139.6 µM for NIH3T3 cells, while for HEK293 cells, the IC50 was > 500 µg/mL. | 100 - 2000 µg/mL, highly cell-line dependent.[7][8] Typically, 400-600 µg/mL is a starting point for many cell lines.[2] |
| Time to Select Stable Colonies | Not well-documented. | Typically 1 to 3 weeks.[2] |
| Documentation & Protocols | Very limited for mammalian stable cell line selection. | Extensive and well-established for a wide variety of cell lines.[7][9] |
| Common Usage | Primarily used as a clinical antibiotic against bacterial infections.[1] | The "gold standard" for neo-based selection in mammalian cells.[3][10] |
Experimental Protocols: A Tale of Two Methodologies
G418 Selection: A Standardized Workflow
The generation of stable cell lines using G418 selection is a routine procedure in many laboratories. The key step is to first determine the optimal concentration of G418 that effectively kills non-transfected cells while allowing resistant cells to survive and proliferate. This is achieved by performing a "kill curve."
Kill Curve Protocol for G418:
-
Cell Plating: Plate the parental (non-transfected) cell line at a low density (e.g., 20-25% confluency) in multiple wells of a multi-well plate.[8]
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).[2]
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death. Replace the selective medium every 2-3 days.[7]
-
Determine Optimal Concentration: The optimal selection concentration is the lowest concentration that results in complete cell death of the parental cell line within 7-14 days.[8]
Stable Cell Line Selection Protocol with G418:
-
Transfection: Transfect the desired plasmid containing the gene of interest and the neo resistance gene into the target cell line.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of G418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until distinct colonies of resistant cells appear.
-
Isolation and Expansion: Isolate individual colonies and expand them to generate clonal stable cell lines.
This compound Selection: An Undefined Path
Due to the lack of established protocols, researchers wishing to use this compound for stable cell line selection would need to perform extensive optimization, starting with a kill curve experiment similar to the one described for G418, but with a broader and more uncertain concentration range. The limited available data suggests that different cell lines may have vastly different sensitivities to bekanamycin.
Visualizing the Workflow and Mechanisms
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for generating a stable cell line using antibiotic selection.
Caption: Mechanisms of action and resistance for bekanamycin and G418.
Conclusion: A Clear Choice for Reliability and Reproducibility
For researchers seeking a reliable, well-documented, and efficient method for generating stable mammalian cell lines using neo-based selection, G418 is the clear and recommended choice. Its extensive history of use has resulted in a wealth of publicly available data and optimized protocols for a vast number of cell lines, ensuring a higher probability of success and reproducibility.
While this compound may theoretically work due to its similar mechanism of action and inactivation by the same resistance enzyme, the current lack of supporting data and established protocols for mammalian cell selection makes its use a significant experimental gamble. Researchers would need to invest considerable time and resources in optimization with no guarantee of success. Therefore, for predictable and efficient stable cell line generation, G418 remains the superior and scientifically validated option.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. G418 - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. agscientific.com [agscientific.com]
- 5. G418 Sulfate Usage Guide - CD Bioparticles [cd-bioparticles.net]
- 6. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 7. takara.co.kr [takara.co.kr]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
A Comparative Guide to Bekanamycin Sulfate and Hygromycin B for Cellular Research
In the realm of cellular and molecular biology, the selection and maintenance of genetically modified cells are crucial for a wide range of research applications. This guide provides a detailed comparison of two aminoglycoside antibiotics, bekanamycin sulfate and hygromycin B, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs. While both antibiotics interfere with protein synthesis, their efficacy and primary applications in a research context, particularly concerning eukaryotic cells, differ significantly.
Executive Summary
Hygromycin B is a widely established and highly effective selective agent for a broad range of eukaryotic cells, including mammalian, plant, and fungal cells. Its mechanism of action on eukaryotic ribosomes is well-characterized, and detailed protocols for its use in cell selection are readily available. In contrast, this compound is primarily recognized for its potent antibacterial activity against Gram-negative and some Gram-positive bacteria. While it is an aminoglycoside and thus affects protein synthesis, its use as a selective agent in eukaryotic cell culture is not well-documented, and its efficacy in this context appears to be significantly lower than that of hygromycin B.
Mechanism of Action
Both this compound and hygromycin B are aminoglycoside antibiotics that inhibit protein synthesis, but they target different ribosomal subunits and have distinct effects.
This compound: This antibiotic primarily targets the 30S ribosomal subunit in bacteria.[1] By binding to this subunit, it causes misreading of the mRNA template and obstructs the translocation step of protein elongation, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[1] Its effect on eukaryotic ribosomes is not as well-characterized but is presumed to be less potent due to structural differences in the ribosomal binding sites.[2]
Hygromycin B: Hygromycin B effectively inhibits protein synthesis in prokaryotic and eukaryotic cells by binding to the 70S and 80S ribosomes, respectively.[3][4] In eukaryotes, it interferes with the translocation of tRNA and mRNA, causing mistranslation and inhibiting peptide chain elongation.[3] This potent activity against eukaryotic ribosomes makes it an effective tool for selecting cells that have been genetically engineered to express the hygromycin resistance gene (hph).[5]
Efficacy and Spectrum of Activity
The primary distinction in the efficacy of these two antibiotics lies in their target organisms.
This compound: Exhibits high potency against a broad spectrum of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species.[1] It also shows some activity against certain Gram-positive bacteria.[1] There is limited data on its efficacy against eukaryotic cells for selection purposes.
Hygromycin B: Possesses a broad spectrum of activity that includes bacteria, fungi, and higher eukaryotic cells.[5] This makes it a versatile selective agent in a variety of research organisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and hygromycin B, primarily focusing on their application in cell culture.
Table 1: General Properties and Spectrum of Activity
| Feature | This compound | Hygromycin B |
| Primary Application | Antibacterial agent | Eukaryotic selection agent |
| Spectrum of Activity | Gram-negative and some Gram-positive bacteria[1] | Bacteria, fungi, and eukaryotic cells[5] |
| Mechanism of Action | Inhibits bacterial 30S ribosomal subunit[1] | Inhibits eukaryotic 80S ribosome translocation[3] |
Table 2: Efficacy in Mammalian Cell Culture
| Parameter | This compound | Hygromycin B |
| Typical Working Concentration for Selection | Not well established | 50 - 1000 µg/mL (cell line dependent)[5] |
| Reported IC50 (NIH3T3 cells) | 139.6 µM[6] | Data not typically reported as IC50; kill curve is used. |
| Resistance Gene | Not commonly used for eukaryotic selection | hph (hygromycin phosphotransferase)[5] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these antibiotics.
Protocol 1: Determination of Optimal Hygromycin B Concentration for Cell Selection (Kill Curve)
This protocol is used to determine the minimum concentration of hygromycin B required to kill non-transfected cells.
Materials:
-
Hygromycin B solution (e.g., 50 mg/mL stock)
-
Complete cell culture medium
-
The mammalian cell line of interest
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will not lead to confluency during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Antibiotic Dilution: Prepare a series of dilutions of hygromycin B in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[7]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of hygromycin B. Include a control well with no antibiotic.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Change: Replace the medium with fresh medium containing the respective hygromycin B concentrations every 2-3 days.
-
Viability Assessment: After 7-10 days, determine the percentage of viable cells in each well using a trypan blue exclusion assay and a hemocytometer or an automated cell counter.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of hygromycin B that results in complete cell death. This concentration should be used for the selection of stably transfected cells.[7]
Protocol 2: General Cytotoxicity Assay for this compound
Due to the lack of established protocols for using this compound as a selection agent, a general cytotoxicity assay can be performed to determine its effect on a specific eukaryotic cell line.
Materials:
-
This compound powder or solution
-
Complete cell culture medium
-
The mammalian cell line of interest
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and medium-only blanks).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the viability data against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion
For researchers requiring a robust and well-documented selection agent for eukaryotic cells, hygromycin B is the clear choice. Its potent activity against a wide range of eukaryotic cells and the availability of established protocols make it a reliable tool for generating stable cell lines.
This compound , while a potent antibacterial agent, is not a standard or recommended choice for eukaryotic cell selection. The limited data on its efficacy in eukaryotic cells and the lack of established protocols for this purpose suggest that its primary utility remains in the control of bacterial contamination in research and clinical settings. Researchers seeking to explore its potential for eukaryotic selection would need to undertake extensive optimization and validation studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. embopress.org [embopress.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 7. tools.mirusbio.com [tools.mirusbio.com]
A Comparative Guide to Validating Bekanamycin Resistance Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the expression of the bekanamycin resistance gene, a crucial step in various research and drug development applications. We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative antibiotic resistance markers to aid in the selection of the most appropriate validation strategy.
Introduction to Bekanamycin Resistance
Bekanamycin, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis and leading to cell death.[1] Resistance to bekanamycin is primarily conferred by the expression of aminoglycoside phosphotransferase genes, most notably aph(3')-IIa (also known as nptII or kanR).[2][3] This enzyme inactivates bekanamycin and related aminoglycosides by covalently modifying the antibiotic, preventing it from binding to its ribosomal target.[1] The validation of bekanamycin resistance gene expression is essential for confirming the successful selection of genetically modified organisms in molecular biology and for monitoring the emergence and spread of antibiotic resistance in clinical and environmental settings.
Comparative Analysis of Validation Methods
The expression of the bekanamycin resistance gene can be validated using both phenotypic and molecular methods. Each approach offers distinct advantages in terms of sensitivity, specificity, and the nature of the data generated.
Data Presentation: Quantitative Comparison
The following table summarizes quantitative data from various studies, comparing different methods for validating bekanamycin resistance and the prevalence of the resistance gene in different bacterial species.
| Validation Method | Organism | Key Parameter | Result | Reference |
| Phenotypic Methods | ||||
| Minimum Inhibitory Concentration (MIC) | Escherichia coli K12 | MIC of Kanamycin | 4 µg/mL | |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis (Kanamycin-resistant strains) | MIC of Kanamycin | ≥200 µg/ml | [4] |
| Molecular Methods | ||||
| Real-Time Quantitative PCR (qPCR) | Escherichia coli | Limit of Detection of aph(3')-IIa | 7.9 copies per assay | [5] |
| Real-Time Quantitative PCR (qPCR) | Salmonella enterica | Prevalence of aph(3')-IIa | 0.013% | [3] |
| Standard PCR | Stenotrophomonas maltophilia | Amplicon Size of aph(3')-II gene | 1,102 bp |
Comparison with Alternative Antibiotic Resistance Genes
While bekanamycin resistance is a widely used selectable marker, several alternatives are available, each with its own set of advantages and disadvantages.
| Antibiotic Resistance Gene | Antibiotic | Mechanism of Resistance | Key Advantages | Key Disadvantages |
| Bekanomycin Resistance (aph(3')-IIa) | Bekanamycin/Kanamycin, Neomycin | Enzymatic modification (phosphorylation) of the antibiotic. | Well-characterized, stable, and effective at low concentrations. | Potential for cross-resistance with other aminoglycosides. |
| Hygromycin B Resistance (hph) | Hygromycin B | Enzymatic modification (phosphorylation) of the antibiotic. | Effective in both prokaryotic and eukaryotic systems; often used in plant transgenesis. | Can be more toxic to cells than other selection agents. |
| Ampicillin Resistance (bla) | Ampicillin, Carbenicillin | Enzymatic degradation (hydrolysis) of the β-lactam ring of the antibiotic. | Rapid action, allowing for shorter post-transformation recovery times. | Less stable in culture media over time; can lead to the growth of satellite colonies. |
| Puromycin Resistance (pac) | Puromycin | Enzymatic modification (acetylation) of the antibiotic. | Effective in a broad range of prokaryotic and eukaryotic cells; rapid selection. | Can be more expensive than other selection agents. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Testing
This protocol is adapted from standard broth microdilution methods.[6][7]
Objective: To determine the minimum concentration of bekanamycin that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture
-
Mueller-Hinton (MH) broth
-
Bekanamycin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. Culture bacteria in MH broth to the mid-logarithmic phase. b. Adjust the culture's optical density (OD) at 625 nm to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MH broth.[7]
-
Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the bekanamycin stock solution in MH broth in the wells of a 96-well plate. The concentration range should span the expected MIC.
-
Inoculation: a. Add an equal volume of the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of bekanamycin at which no visible growth is observed.
Standard PCR for Detection of the aph(3')-IIa Gene
This protocol provides a general framework for the detection of the bekanamycin resistance gene by PCR.[8]
Objective: To amplify a specific DNA fragment of the aph(3')-IIa gene to confirm its presence.
Materials:
-
DNA template (from bacterial colonies or purified genomic DNA)
-
Forward and reverse primers specific for the aph(3')-IIa gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare PCR Reaction Mixture: a. In a PCR tube, combine the DNA template, forward primer, reverse primer, dNTPs, Taq polymerase buffer, and Taq polymerase. b. The final volume is typically 25 µL or 50 µL.
-
PCR Amplification: a. Perform PCR in a thermocycler with the following general conditions (optimization may be required):
- Initial denaturation: 95°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 30 seconds (primer-dependent)
- Extension: 72°C for 1 minute/kb of amplicon length
- Final extension: 72°C for 5-10 minutes
-
Gel Electrophoresis: a. Mix the PCR product with loading dye and load it onto an agarose gel. b. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: a. Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. b. The presence of a band of the expected size confirms the presence of the aph(3')-IIa gene.
Real-Time Quantitative PCR (qPCR) for Gene Expression Quantification
This protocol is based on a TaqMan probe-based qPCR assay for the quantification of the bekanamycin resistance gene.[9]
Objective: To quantify the number of copies of the aph(3')-IIa gene in a sample.
Materials:
-
DNA template
-
Forward and reverse primers specific for the aph(3')-IIa gene
-
TaqMan probe specific for the aph(3')-IIa gene
-
qPCR master mix
-
Real-time PCR instrument
-
DNA standards of known concentration
Procedure:
-
Prepare qPCR Reaction Mixture: a. In a qPCR plate, prepare a reaction mix containing the qPCR master mix, forward and reverse primers, the TaqMan probe, and the DNA template.
-
Prepare Standard Curve: a. Prepare a serial dilution of the DNA standards to create a standard curve for absolute quantification.
-
qPCR Program: a. Set up the real-time PCR instrument with a program that includes an initial denaturation step followed by 40-45 cycles of denaturation and annealing/extension.[10]
-
Data Analysis: a. The real-time PCR instrument will monitor the fluorescence signal at each cycle. b. The cycle threshold (Ct) value is determined for each sample. c. The quantity of the target gene in the unknown samples is calculated by comparing their Ct values to the standard curve.
Mandatory Visualizations
Mechanism of Bekanamycin Action and Resistance
Caption: Mechanism of bekanamycin action and enzymatic inactivation by the aph(3')-IIa gene product.
Experimental Workflow for Validating Bekanamycin Resistance
Caption: Workflow for the validation of bekanamycin resistance gene expression.
Logical Relationship of Validation Methods
Caption: Logical relationship between different methods for validating bekanamycin resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aph(3′)-IIc, an Aminoglycoside Resistance Determinant from Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.hillgene.com [en.hillgene.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Bekanamycin and Tobramycin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and safety profiles of the aminoglycoside antibiotics bekanamycin and tobramycin.
This guide provides a detailed comparative analysis of bekanamycin (also known as kanamycin B) and tobramycin, two critical aminoglycoside antibiotics. This analysis is supported by experimental data to inform research and development decisions.
Mechanism of Action
Both bekanamycin and tobramycin are potent bactericidal agents that function by inhibiting bacterial protein synthesis. Their primary target is the 30S ribosomal subunit in bacteria. By irreversibly binding to the 16S rRNA and S12 protein within this subunit, they interfere with the initiation complex of protein synthesis and cause misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1]
In Vitro Antibacterial Spectrum
In vitro studies demonstrate that both bekanamycin and tobramycin are effective against a broad spectrum of Gram-negative bacteria. However, tobramycin generally exhibits superior activity against Pseudomonas aeruginosa. Bekanamycin, as part of the kanamycin family, shows reduced efficacy against this particular pathogen.
Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Bacterial Species | Bekanamycin (Kanamycin B) MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Pseudomonas aeruginosa | 8 - >128[2][3] | 0.25 - 4[1][2] |
| Escherichia coli | 1 - 8[4] | 0.25 - 2[4] |
| Klebsiella pneumoniae | 0.5 - 4[4] | 0.25 - 2[4] |
| Enterobacter spp. | 1 - 16[3] | 0.5 - 4 |
| Proteus spp. | 1 - 16[4] | 0.5 - 8[4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetics
Bekanamycin and tobramycin share similar pharmacokinetic profiles, characteristic of aminoglycosides.
Table 2: Pharmacokinetic Properties
| Parameter | Bekanamycin | Tobramycin |
| Administration | Intramuscular, Intravenous | Intramuscular, Intravenous, Inhalation, Ophthalmic |
| Absorption | Poor oral absorption | Poor oral absorption[5] |
| Distribution | Primarily in extracellular fluid | Primarily in extracellular fluid |
| Protein Binding | Minimally bound | Minimally bound |
| Metabolism | Not metabolized | Not metabolized[5] |
| Excretion | Primarily renal, via glomerular filtration | Primarily renal, via glomerular filtration |
| Half-life | Approx. 2-3 hours | Approx. 2-3 hours[5] |
Clinical Efficacy and Applications
Direct comparative clinical trials between bekanamycin and tobramycin are limited. Tobramycin is extensively used, particularly for treating Pseudomonas aeruginosa infections in cystic fibrosis patients and in various other serious Gram-negative infections.[6][7] Bekanamycin's clinical applications are generally aligned with those of kanamycin, often in scenarios where tobramycin might not be the primary choice, especially against P. aeruginosa.
Safety and Toxicity Profile
The primary dose-limiting toxicities for both bekanamycin and tobramycin are ototoxicity (auditory and vestibular) and nephrotoxicity. While direct comparative human data is scarce, animal studies provide some insights.
A study in guinea pigs compared the ototoxicity of several aminoglycosides. The results indicated that kanamycin (bekanamycin) was more toxic to the cochlea than the vestibular organs.[8] Tobramycin was found to be equally toxic to both.[8] In terms of the degree of auditory toxicity, the study ranked the compounds, with tobramycin showing greater toxicity than kanamycin.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of bekanamycin and tobramycin. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Prepare tubes with CAMHB containing bekanamycin or tobramycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control tube without any antibiotic is also included.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube, serially diluted, and plated on a suitable agar medium.
-
Incubation and Counting: The plates are incubated, and the number of viable colonies is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
Both bekanamycin and tobramycin are valuable aminoglycoside antibiotics with a similar mechanism of action. The choice between these two agents in a research or clinical setting should be guided by the target pathogen. Tobramycin is the preferred agent for infections caused by Pseudomonas aeruginosa due to its superior in vitro activity. For other susceptible Gram-negative organisms, both antibiotics can be effective. The potential for ototoxicity and nephrotoxicity is a significant consideration for both drugs and necessitates careful monitoring. Further direct comparative clinical studies would be beneficial to delineate more subtle differences in their efficacy and safety profiles in various patient populations.
References
- 1. Comparative activity of sisomicin, gentamicin, kanamycin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of tobramycin, gentamicin, kanamycin, colistin, carbenicillin, and ticarcillin and clinical isolates of Pseudomonas aeruginosa: epidemiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newer aminoglycosides--amikacin and tobramycin: an in-vitro comparison with kanamycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates [frontiersin.org]
- 7. Comparison of amikacin and tobramycin in the treatment of infection in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
A Comparative Guide to Bekenamycin Performance in Dual-Selection Plasmids
For researchers engaged in molecular cloning, protein expression, and other applications requiring the stable maintenance of multiple plasmids, the choice of selection antibiotics is a critical parameter influencing experimental success. This guide provides a detailed comparison of bekanamycin's performance in dual-selection plasmid systems against common alternatives, supported by experimental data and detailed protocols.
Introduction to Dual-Selection
Dual-selection systems employ two different antibiotic resistance genes on two separate plasmids, allowing for the stable maintenance of both plasmids within a single host cell. This is crucial for applications such as co-expression of multiple proteins, reconstitution of protein complexes, and complex metabolic engineering. The ideal selection agent should be highly effective at eliminating non-transformed cells, have minimal impact on host cell physiology and protein expression, and maintain plasmid stability over time.
Bekenamycin, an aminoglycoside antibiotic, is a frequently used selection agent. It inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria.[1][2] Resistance is conferred by the neomycin phosphotransferase II (NPTII) gene, which inactivates bekanamycin through phosphorylation.[1]
Comparative Performance of Bekenamycin and Alternatives
The selection of an appropriate antibiotic is often a trade-off between selection stringency, cost, stability, and potential effects on the experimental outcome. This section compares bekanamycin (often used interchangeably with kanamycin in research literature) with other commonly used antibiotics in dual-selection strategies.
Key Performance Indicators:
-
Selection Efficiency and Transformation: The combination of antibiotics in a dual-selection system can impact the efficiency of bacterial transformation. While providing more stringent selection, using two antibiotics can also lead to a decrease in the number of transformants. For instance, one study found that the combination of ampicillin and kanamycin was the most toxic to E. coli among the tested dual-selection pairs, resulting in a lower transformation efficiency compared to single-antibiotic selections or other dual combinations.[3]
-
Plasmid Stability: An essential factor for long-term experiments and large-scale cultures is the stability of the plasmids. Bekenamycin is known to be more stable than antibiotics like ampicillin, which can be degraded by secreted β-lactamases, leading to the growth of satellite colonies.[4][5] This stability makes bekanamycin a reliable choice for maintaining selection pressure over extended periods.
-
Impact on Protein Expression: The concentration of the selection antibiotic can influence the expression levels of the gene of interest. Studies have shown that varying the concentration of kanamycin can affect the transcription levels of genes on the plasmid.[6] Similarly, the concentration of ampicillin has been demonstrated to impact both protein and plasmid yields, with an optimal concentration leading to higher expression levels.[7][8]
-
Cost and Convenience: Bekenamycin is a cost-effective and widely available antibiotic.[6] However, it typically requires a longer post-transformation recovery period (around 60 minutes) compared to ampicillin (30 minutes).[4]
Summary of Quantitative Data:
| Antibiotic Combination | Transformation Efficiency (relative to single antibiotic) | Impact on Protein Yield | Plasmid Stability | Key Considerations |
| Bekenamycin (Kanamycin) + Ampicillin | Lower; can be toxic to cells[3] | Concentration-dependent; optimization needed[6][7][8] | Kanamycin is stable; Ampicillin is less stable and can lead to satellite colonies[4][5] | A common but potentially harsh combination. |
| Bekenamycin (Kanamycin) + Hygromycin B | Generally lower than single selection | Hygromycin selection can lead to intermediate to high expression levels[9] | Both are stable antibiotics. | Good for stringent selection in both prokaryotic and eukaryotic systems. |
| Bekenamycin (Kanamycin) + Zeocin | Lower than single selection | Zeocin selection can result in high and homogeneous transgene expression[9] | Kanamycin is stable; Zeocin requires specific media conditions (low salt, pH 7.5) and is light-sensitive[10][11] | Zeocin can be used in a broad range of organisms but requires careful handling. |
| Ampicillin + Carbenicillin | Not a dual-selection system (same resistance mechanism) | - | Carbenicillin is more stable than ampicillin and reduces satellite colonies[5][12] | Carbenicillin is a more stable but more expensive alternative to ampicillin. |
Experimental Protocols
Protocol 1: Dual-Selection Transformation of E. coli
This protocol outlines the general steps for transforming E. coli with two plasmids using dual antibiotic selection.
Materials:
-
Competent E. coli cells
-
Plasmid 1 (e.g., with bekanamycin resistance)
-
Plasmid 2 (e.g., with ampicillin resistance)
-
LB broth
-
LB agar plates containing the appropriate concentrations of bekanamycin and ampicillin
-
Ice
-
42°C water bath
-
Incubator at 37°C
Procedure:
-
Thaw competent cells on ice.
-
Add 1-5 µL of each plasmid DNA to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 900 µL of SOC or LB broth (without antibiotics).
-
Incubate at 37°C for 60 minutes with shaking to allow for the expression of antibiotic resistance genes.
-
Plate 100 µL of the cell suspension onto pre-warmed LB agar plates containing both bekanamycin and ampicillin.
-
Incubate the plates overnight at 37°C.
-
The following day, count the number of colonies to determine the transformation efficiency.
Protocol 2: Plasmid Stability Assay
This protocol is used to determine the stability of a plasmid in a bacterial population over time in the absence of selective pressure.[4]
Materials:
-
Bacterial strain containing the plasmid of interest
-
LB broth with the appropriate antibiotic (e.g., bekanamycin)
-
LB broth without antibiotics
-
LB agar plates with and without the antibiotic
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Inoculate a single colony into LB broth containing the selective antibiotic and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:1000 into fresh LB broth without the antibiotic. This is Generation 0.
-
Take a sample from the Generation 0 culture, perform serial dilutions, and plate on both non-selective and selective LB agar plates.
-
Incubate the main culture at 37°C.
-
At regular intervals (e.g., every 12 or 24 hours, representing a certain number of generations), repeat step 2 by diluting the culture into fresh, non-selective LB broth.
-
At each time point, also repeat step 3 to determine the total number of viable cells and the number of plasmid-containing cells.
-
Calculate plasmid stability as the percentage of cells that have retained the plasmid (colonies on selective plates / colonies on non-selective plates) x 100.
-
Plot the percentage of plasmid-containing cells against the number of generations.
Visualizations
Caption: Mechanism of Bekenamycin action and resistance.
Caption: Experimental workflow for dual-selection transformation.
Caption: Logical relationship of pros and cons for selection agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Experimental protective action of kanamycin, ampicillin and their combination with methyluracil and pyrogenal] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2.3. Plasmid Stability Testing [bio-protocol.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbiotech.com [ijbiotech.com]
- 8. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. goldbio.com [goldbio.com]
Confirming Bekanamycin Resistance in Transformed Colonies: A Comparative Guide
For researchers in molecular biology and drug development, the successful selection of transformed bacterial colonies is a critical first step. When using plasmids conferring resistance to the aminoglycoside antibiotic bekanamycin, it is essential to rigorously confirm that the observed colony growth is a direct result of the resistance gene and not due to experimental artifacts such as satellite colonies or spontaneous mutations. This guide provides a comparative overview of common methods for confirming bekanamycin resistance, complete with experimental protocols and supporting data.
The Mechanism of Bekanamycin Action and Resistance
Bekanamycin, like other aminoglycoside antibiotics such as kanamycin, functions by inhibiting protein synthesis in bacteria.[1][2][3] It irreversibly binds to the 30S ribosomal subunit, causing a misreading of mRNA and leading to the production of nonfunctional proteins, which is ultimately lethal to the bacterial cell.[1][2]
Resistance is typically conferred by an enzyme that modifies the antibiotic, preventing it from binding to the ribosome. The most common resistance gene used in molecular biology is the neomycin phosphotransferase II gene (nptII or neo), which encodes an aminoglycoside 3'-phosphotransferase.[4][5] This enzyme inactivates bekanamycin and kanamycin by transferring a phosphate group to the antibiotic molecule.
Phenotypic Confirmation Methods
Phenotypic methods directly test the ability of the transformed bacteria to grow in the presence of bekanamycin. These methods confirm the functional expression of the resistance gene.
Method 1: Replica Plating
This is a straightforward and common method to verify resistance. Colonies from the initial transformation plate (the "master plate") are transferred to two new plates: one containing LB agar with bekanamycin and a control plate with LB agar only.
Experimental Protocol:
-
Prepare two agar plates: one with the selective concentration of bekanamycin (e.g., 50 µg/mL) and one without.
-
Using sterile toothpicks or a replica-plating tool, pick individual colonies from the master plate.
-
Gently touch the toothpick to the control plate first, and then to the bekanamycin plate in the corresponding position.
-
Incubate both plates overnight at 37°C.
-
Compare the growth on both plates. True transformants will grow on both, while non-resistant cells (including satellite colonies) will only grow on the control plate.
Data Presentation:
| Colony Type | Growth on Control Plate (No Antibiotic) | Growth on Bekanamycin Plate | Confirmation Status |
| Transformed | + | + | Confirmed |
| Untransformed | + | - | Sensitive |
| Satellite Colony | + | - | Sensitive |
Method 2: Liquid Culture Growth Test
This method provides a more quantitative assessment of resistance by measuring bacterial growth in a liquid medium. It is particularly useful for comparing the growth rates of different colonies.
Experimental Protocol:
-
Prepare sterile liquid culture medium (e.g., LB broth) with and without the selective concentration of bekanamycin.
-
Inoculate individual colonies into small volumes of the prepared media (e.g., 200 µL in a 96-well plate or 3 mL in culture tubes). Include a non-transformed control strain.
-
Incubate the cultures at 37°C with shaking for 12-18 hours.
-
Measure the optical density at 600 nm (OD600) to quantify bacterial growth.
Data Presentation:
| Strain | Medium | Initial OD600 | Final OD600 (16h) | Result |
| Untransformed Control | LB Broth | ~0.05 | >1.5 | Growth |
| Untransformed Control | LB + Bekanamycin | ~0.05 | ~0.05 | No Growth |
| Transformed Colony 1 | LB + Bekanamycin | ~0.05 | >1.5 | Resistant |
| Transformed Colony 2 | LB + Bekanamycin | ~0.05 | ~0.06 | Sensitive |
Genotypic Confirmation Methods
Genotypic methods confirm the presence of the bekanamycin resistance gene itself within the transformed bacteria. These methods are generally faster than phenotypic assays that require overnight incubation.
Method 1: Colony PCR
Colony PCR allows for the rapid screening of a large number of colonies for the presence of the resistance gene. A small amount of a colony is used directly as the template for a PCR reaction with primers specific to the resistance gene (e.g., nptII).
Experimental Protocol:
-
Prepare a PCR master mix containing buffer, dNTPs, DNA polymerase, and forward and reverse primers for the bekanamycin resistance gene.
-
Pick a small amount of a single colony with a sterile pipette tip and resuspend it in the PCR master mix.
-
Before starting the PCR, dab the same pipette tip onto a fresh master plate for later recovery of positive clones.
-
Run the PCR program with an initial denaturation step long enough to lyse the bacterial cells (e.g., 95°C for 5-10 minutes).
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
Data Presentation:
| Sample | Primers | Expected Band Size | Observed Band on Gel | Confirmation Status |
| Transformed Colony 1 | nptII specific | ~800 bp | Yes | Confirmed |
| Transformed Colony 2 | nptII specific | ~800 bp | No | Negative |
| Untransformed Control | nptII specific | ~800 bp | No | Negative |
| Plasmid DNA Control | nptII specific | ~800 bp | Yes | Positive Control |
Method 2: Plasmid Miniprep and Analysis
This is the most definitive method, as it involves isolating the plasmid DNA from the transformed colony and verifying its identity.
Experimental Protocol:
-
Inoculate a confirmed colony (from replica plating or colony PCR) into liquid media with bekanamycin and grow overnight.
-
Perform a plasmid DNA miniprep to isolate the plasmid.
-
Confirm the plasmid's identity using one of the following:
-
Restriction Enzyme Digestion: Digest the plasmid with one or more restriction enzymes and compare the resulting band pattern on an agarose gel to the expected pattern.
-
Sanger Sequencing: Sequence a portion of the plasmid, including the resistance gene, to confirm its identity and integrity.
-
Data Presentation:
| Plasmid Source | Restriction Enzymes | Expected Bands (bp) | Observed Bands (bp) | Confirmation Status |
| Transformed Colony | EcoRI + HindIII | 4500, 800 | 4500, 800 | Confirmed |
| Reference Plasmid | EcoRI + HindIII | 4500, 800 | 4500, 800 | Control |
Overall Workflow and Method Comparison
Choosing the right confirmation method depends on the experimental goals, required throughput, and available resources. A typical workflow involves a combination of methods for efficiency and certainty.
The table below provides a direct comparison of the different confirmation methods.
| Method | Principle | Information Provided | Speed | Cost / Resources | Key Advantage | Key Limitation |
| Replica Plating | Phenotypic | Growth vs. No Growth | Slow (24h) | Low | Simple, confirms functional resistance | Low throughput, qualitative |
| Liquid Culture Test | Phenotypic | Quantitative Growth (OD) | Slow (18-24h) | Low | More quantitative than plating | Requires spectrophotometer/plate reader |
| Colony PCR | Genotypic | Presence of Gene | Fast (3-4h) | Medium | Very fast, high throughput | Does not confirm functional expression |
| Miniprep & Analysis | Genotypic | Definitive Plasmid Identity | Very Slow (24-48h) | High | Gold standard, provides pure plasmid | Low throughput, expensive, labor-intensive |
Alternatives to Bekanamycin
While bekanamycin/kanamycin are effective, other antibiotics can be used for selection, particularly in experiments requiring multiple selection markers or in different organisms.[6][7]
| Antibiotic | Mechanism of Action | Resistance Gene | Typical Organism |
| Ampicillin / Carbenicillin | Inhibits cell wall synthesis | bla (β-lactamase) | Bacteria |
| Chloramphenicol | Inhibits protein synthesis (50S subunit) | cat (chloramphenicol acetyltransferase) | Bacteria |
| Hygromycin B | Inhibits protein synthesis (80S subunit) | hph (hygromycin phosphotransferase) | Bacteria, Yeast, Mammalian Cells |
| G418 (Geneticin) | Inhibits protein synthesis (80S subunit) | nptII / neo | Eukaryotic Cells[8] |
| Puromycin | Causes premature chain termination | pac (puromycin N-acetyltransferase) | Bacteria, Mammalian Cells[8] |
References
- 1. goldbio.com [goldbio.com]
- 2. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Kanamycin A - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. Antibiotic-Free Selection in Biotherapeutics: Now and Forever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
